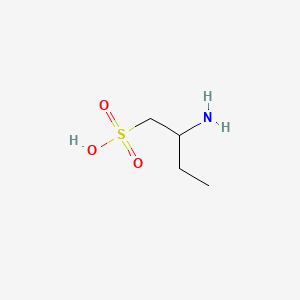![molecular formula C6H11ClS2 B14731178 3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol CAS No. 5769-52-8](/img/structure/B14731178.png)
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol is a chemical compound with the molecular formula C6H11ClS2 It is characterized by the presence of a chlorinated propene group attached to a sulfanylpropane thiol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol typically involves the reaction of 2-chloropropene with a thiol compound under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between 2-chloropropene and propane-1-thiol. The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chlorinated propene group can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents such as dimethyl sulfoxide (DMSO) are typical.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Propane-1-thiol derivatives.
Substitution: Various substituted propene derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The chlorinated propene group can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-[(2-Bromoprop-2-en-1-yl)sulfanyl]propane-1-thiol: Similar structure but with a bromine atom instead of chlorine.
3-[(2-Iodoprop-2-en-1-yl)sulfanyl]propane-1-thiol: Similar structure but with an iodine atom instead of chlorine.
3-[(2-Methylprop-2-en-1-yl)sulfanyl]propane-1-thiol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
CAS No. |
5769-52-8 |
|---|---|
Molecular Formula |
C6H11ClS2 |
Molecular Weight |
182.7 g/mol |
IUPAC Name |
3-(2-chloroprop-2-enylsulfanyl)propane-1-thiol |
InChI |
InChI=1S/C6H11ClS2/c1-6(7)5-9-4-2-3-8/h8H,1-5H2 |
InChI Key |
ZKFSEZMMCGOMAH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CSCCCS)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


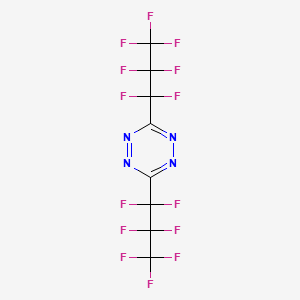

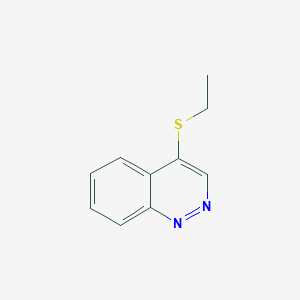
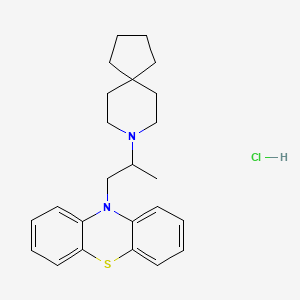
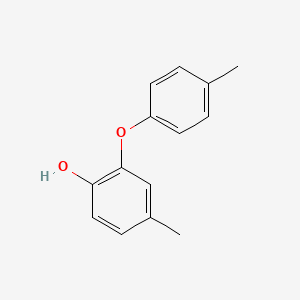
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
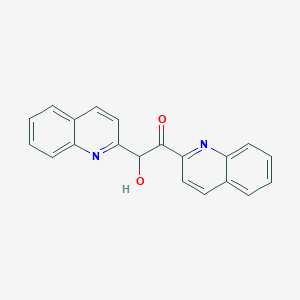
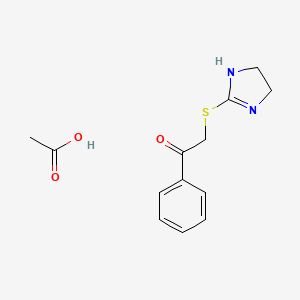
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)

![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)
